Cas no 2639370-73-1 ((2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid)

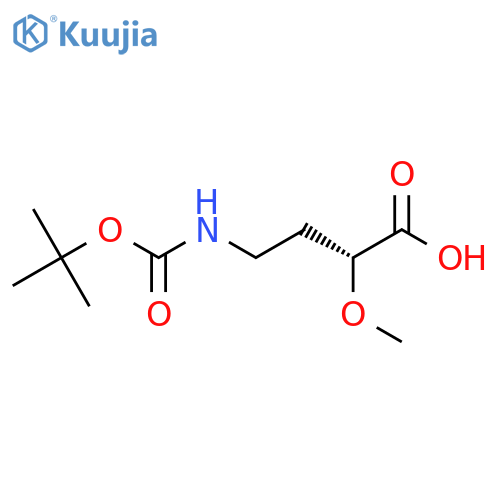

2639370-73-1 structure

商品名:(2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid

CAS番号:2639370-73-1

MF:C10H19NO5

メガワット:233.261563539505

MDL:MFCD33549229

CID:5664638

PubChem ID:138683444

(2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid

- EN300-27708235

- 2639370-73-1

- Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxy-, (2R)-

- (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid

-

- MDL: MFCD33549229

- インチ: 1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(15-4)8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1

- InChIKey: VJDDIZFIHZRFLU-SSDOTTSWSA-N

- ほほえんだ: O(C(NCC[C@H](C(=O)O)OC)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 233.12632271g/mol

- どういたいしつりょう: 233.12632271g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.125±0.06 g/cm3(Predicted)

- ふってん: 394.8±32.0 °C(Predicted)

- 酸性度係数(pKa): 3.51±0.10(Predicted)

(2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27708235-5.0g |

(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid |

2639370-73-1 | 95.0% | 5.0g |

$2692.0 | 2025-03-20 | |

| Enamine | EN300-27708235-0.05g |

(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid |

2639370-73-1 | 95.0% | 0.05g |

$216.0 | 2025-03-20 | |

| Enamine | EN300-27708235-1g |

(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid |

2639370-73-1 | 95% | 1g |

$928.0 | 2023-09-10 | |

| Aaron | AR028AFU-2.5g |

(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid |

2639370-73-1 | 95% | 2.5g |

$2527.00 | 2025-02-15 | |

| Aaron | AR028AFU-10g |

(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid |

2639370-73-1 | 95% | 10g |

$5514.00 | 2023-12-15 | |

| Aaron | AR028AFU-50mg |

(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid |

2639370-73-1 | 95% | 50mg |

$322.00 | 2025-02-15 | |

| 1PlusChem | 1P028A7I-5g |

(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid |

2639370-73-1 | 95% | 5g |

$3390.00 | 2024-05-08 | |

| 1PlusChem | 1P028A7I-100mg |

(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid |

2639370-73-1 | 95% | 100mg |

$460.00 | 2024-05-08 | |

| Enamine | EN300-27708235-0.1g |

(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid |

2639370-73-1 | 95.0% | 0.1g |

$322.0 | 2025-03-20 | |

| Enamine | EN300-27708235-10.0g |

(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid |

2639370-73-1 | 95.0% | 10.0g |

$3992.0 | 2025-03-20 |

(2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

2639370-73-1 ((2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid) 関連製品

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 61549-49-3(9-Decenenitrile)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量